SPAAC Kinetic Comparison: DBCO-acid Reactivity vs. BCN
The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction rate is a primary determinant of labeling efficiency. In a study comparing SPAAC ligations, the second-order rate constant for a reaction employing a DBCO reagent was measured at 0.34 M⁻¹ s⁻¹. This was found to be 21% faster than a comparable reaction with a bicyclo[6.1.0]nonyne (BCN) reagent, which exhibited a rate constant of 0.28 M⁻¹ s⁻¹ [1]. The unsubstituted DBCO core is known for its high intrinsic reactivity due to ring strain, with literature reporting second-order rate constants reaching 1 M⁻¹ s⁻¹ for some DBCO derivatives .
| Evidence Dimension | SPAAC second-order rate constant (k) |
|---|---|
| Target Compound Data | 0.34 M⁻¹ s⁻¹ (for DBCO moiety in a specific assay) |
| Comparator Or Baseline | BCN reagent: 0.28 M⁻¹ s⁻¹ |
| Quantified Difference | DBCO is 1.21-fold faster than BCN (0.06 M⁻¹ s⁻¹ difference) |
| Conditions | SPAAC ligation of a hydrophilic azido-amino acid [1] |
Why This Matters
Faster kinetics can improve labeling efficiency, reduce reaction times, and lower the required concentration of costly azide-modified biomolecules, providing a direct advantage over BCN-based alternatives.
- [1] Xie, Y., Lopez-Silva, T. L., & Schneider, J. P. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7378-7382. View Source
